2-(5-Methyl-1,3-thiazol-2-yl)piperidine 2-(5-Methyl-1,3-thiazol-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1249785-81-6
VCID: VC5123233
InChI: InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
SMILES: CC1=CN=C(S1)C2CCCCN2
Molecular Formula: C9H14N2S
Molecular Weight: 182.29

2-(5-Methyl-1,3-thiazol-2-yl)piperidine

CAS No.: 1249785-81-6

Cat. No.: VC5123233

Molecular Formula: C9H14N2S

Molecular Weight: 182.29

* For research use only. Not for human or veterinary use.

2-(5-Methyl-1,3-thiazol-2-yl)piperidine - 1249785-81-6

Specification

CAS No. 1249785-81-6
Molecular Formula C9H14N2S
Molecular Weight 182.29
IUPAC Name 5-methyl-2-piperidin-2-yl-1,3-thiazole
Standard InChI InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Standard InChI Key XCHXNLPEYKHWFK-UHFFFAOYSA-N
SMILES CC1=CN=C(S1)C2CCCCN2

Introduction

Structural Characteristics of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine

Molecular Architecture and Bonding

The compound consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) linked to a five-membered 1,3-thiazole ring at the 2-position. The thiazole ring contains sulfur at position 1 and nitrogen at position 3, with a methyl group substituting the 5-position (Figure 1). This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC9H14N2S\text{C}_9\text{H}_{14}\text{N}_2\text{S}
Molecular Weight182.29 g/mol
Hybridization (N, S)sp3sp^3 (piperidine N), sp2sp^2 (thiazole N/S)
Ring ConformationChair (piperidine), Planar (thiazole)

The chair conformation of the piperidine ring minimizes steric strain, while the planar thiazole ring allows for π-π stacking interactions in biological targets . The methyl group at the thiazole’s 5-position enhances lipophilicity, potentially improving blood-brain barrier permeability .

Spectroscopic and Physicochemical Properties

Although experimental data for 2-(5-methyl-1,3-thiazol-2-yl)piperidine are scarce, inferences can be drawn from related compounds. In 1H^1\text{H}-NMR spectra, the piperidine protons are expected to resonate between δ 1.50–3.00 ppm, with axial-equatorial splitting due to ring puckering. The thiazole ring’s aromatic protons typically appear upfield (δ 6.50–7.50 ppm) . The methyl group on the thiazole would produce a singlet near δ 2.40 ppm.

The compound’s calculated partition coefficient (LogP) is approximately 1.8, indicating moderate lipophilicity suitable for CNS-targeting drugs . Melting and boiling points remain uncharacterized in the literature, necessitating further experimental validation.

Synthesis and Optimization Strategies

Synthetic Routes from Precursor Scaffolds

Two primary approaches dominate the synthesis of piperidine-thiazole hybrids: (1) modular assembly via cross-coupling reactions and (2) intramolecular cyclization of linear precursors.

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C65–78
Reductive AminationNaBH3_3CN, MeOH, rt82
Aza-Michael CyclizationTBAF, THF, 0°C to rt73

For 2-(5-methyl-1,3-thiazol-2-yl)piperidine, a plausible route involves reductive amination between 5-methylthiazole-2-carbaldehyde and piperidine followed by hydrogenation. Alternatively, Krasavin et al.’s method for stereoselective hydrogenation of unsaturated piperidinones could be adapted to install the thiazole moiety post-cyclization .

Catalytic Systems and Stereochemical Control

Recent advances in asymmetric catalysis enable enantioselective synthesis of piperidine derivatives. For example, rhodium(I) complexes with chiral bisphosphorus ligands achieve >95% enantiomeric excess (ee) in hydrogenation reactions . Applying similar conditions to a prochiral thiazole-piperidine precursor could yield optically pure 2-(5-methyl-1,3-thiazol-2-yl)piperidine, critical for probing structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator